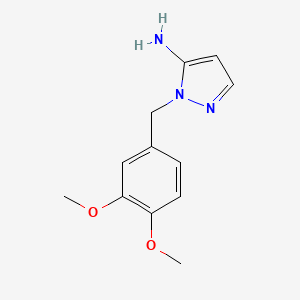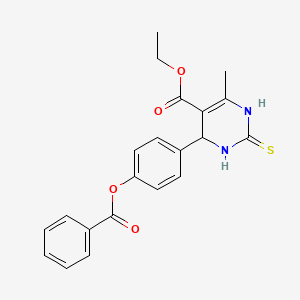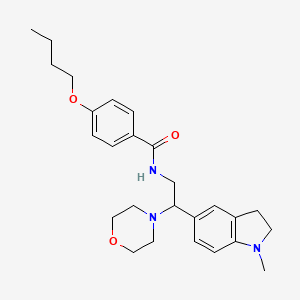![molecular formula C14H21NO3S3 B2866507 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide CAS No. 2415630-13-4](/img/structure/B2866507.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide, also known as HDTMA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. HDTMA is a sulfonamide compound that has been synthesized using a variety of methods, and its mechanism of action has been studied extensively in vitro and in vivo.
Wirkmechanismus
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro and in vivo. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has been shown to have good stability in solution, which makes it suitable for long-term storage. However, there are also limitations to using N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide. One area of research could be to further explore its potential as a therapeutic agent for diseases such as arthritis and cancer. Another area of research could be to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, future research could focus on identifying the optimal dosage and administration method for N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide, as well as evaluating its safety and efficacy in clinical trials.
Synthesemethoden
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-phenylethanesulfonyl chloride with 6-hydroxy-1,4-dithiepan-6-ol in the presence of a base such as triethylamine. Another method involves the reaction of 2-phenylethanesulfonyl chloride with 6-hydroxy-1,4-dithiepan-6-ol in the presence of a catalyst such as triphenylphosphine. The yield and purity of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide can be improved by using a purification method such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of diseases such as arthritis and cancer. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide has been studied for its potential as an antibacterial agent, as it has been shown to inhibit the growth of certain bacterial strains.
Eigenschaften
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S3/c16-14(11-19-7-8-20-12-14)10-15-21(17,18)9-6-13-4-2-1-3-5-13/h1-5,15-16H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDHFTSSLPMXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNS(=O)(=O)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

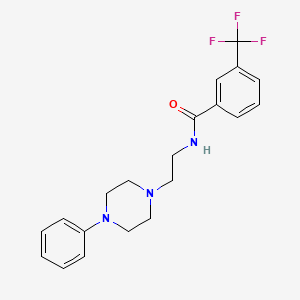
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2866425.png)
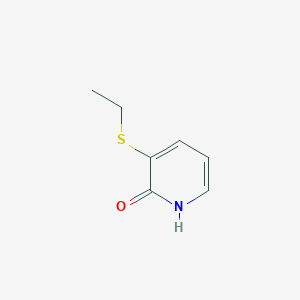
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2866429.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866432.png)
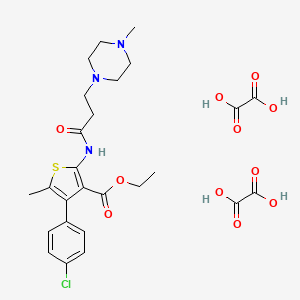
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2866435.png)
![4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine](/img/structure/B2866439.png)
![N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866441.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2866443.png)
